molecular formula C10H16N2O2 B15240233 5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B15240233
M. Wt: 196.25 g/mol
InChI Key: XFJIYWVNKVAWCA-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is carried out in an aqueous medium and yields optically pure amino keto ethers .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is unique due to its specific structural features and potential applications. Its pyridinone core and functional groups provide versatility in chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-4-methyl-1-(propan-2-yloxymethyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-7(2)14-6-12-5-9(11)8(3)4-10(12)13/h4-5,7H,6,11H2,1-3H3

InChI Key

XFJIYWVNKVAWCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)COC(C)C

Origin of Product

United States

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